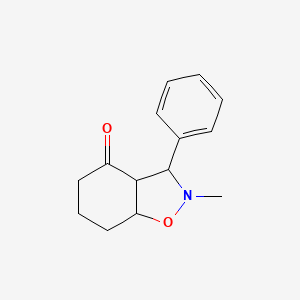

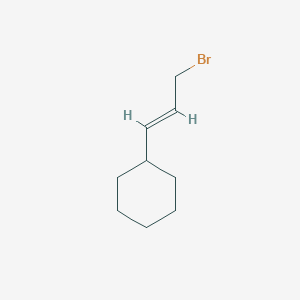

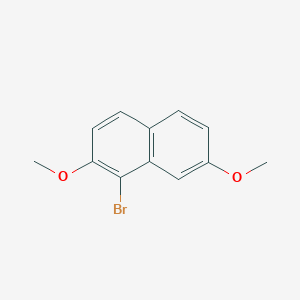

![molecular formula C9H8F2N2O B2502586 [1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 929974-21-0](/img/structure/B2502586.png)

[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol” is a chemical compound with a molecular weight of 198.17 . The IUPAC name for this compound is [1-(difluoromethyl)-1H-benzimidazol-2-yl]methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F2N2O/c10-9(11)13-7-4-2-1-3-6(7)12-8(13)5-14/h1-4,9,14H,5H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.17 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación

Molecular Aggregation Studies

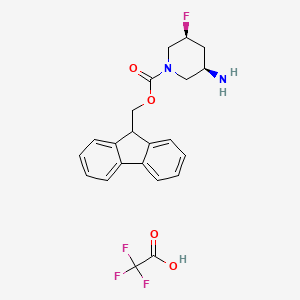

Compounds with benzodiazole and methanol functional groups have been explored for their molecular aggregation behavior in organic solvents. For instance, spectroscopic studies have revealed that changes in compound concentration can induce aggregation effects, influenced by the structure of substituent groups. Such studies are crucial in understanding solute-solvent interactions, molecular assembly, and the development of materials with tailored optical properties (Matwijczuk et al., 2016).

Synthetic Applications

Methanol serves as a significant solvent and reagent in the synthesis of various chemical compounds, including those involving benzodiazole derivatives. For example, RuCl3-catalyzed reactions utilizing methanol as both a hydrogen source and C1 synthon have been reported for selective N-methylation of amines and transfer hydrogenation of nitroarenes. These reactions underscore methanol's versatility in facilitating efficient and environmentally friendly synthetic pathways (Sarki et al., 2021).

Catalysis and Material Science

The encapsulation of metal complexes in porous materials, such as zeolites, for catalytic applications, demonstrates the innovative use of methanol and related compounds in the synthesis and functionalization of catalysts. These materials are investigated for their potential in oxidation reactions, offering a sustainable approach to chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial and Analgesic Activity

The synthesis of novel derivatives involving benzodiazole and testing for antimicrobial and analgesic activities highlight the potential of such compounds in medicinal chemistry. Structural modifications and subsequent bioactivity assessments provide valuable insights into designing new therapeutic agents (Jayanna et al., 2013).

Propiedades

IUPAC Name |

[1-(difluoromethyl)benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c10-9(11)13-7-4-2-1-3-6(7)12-8(13)5-14/h1-4,9,14H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTSXVUDIFYTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

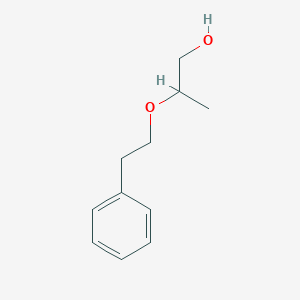

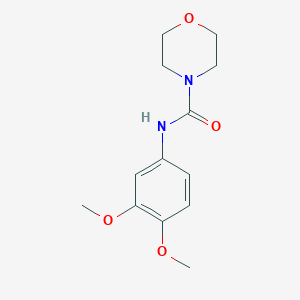

![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)

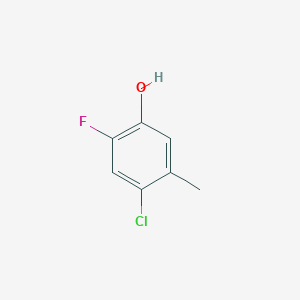

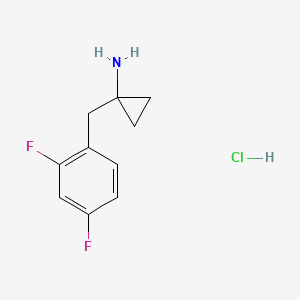

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)

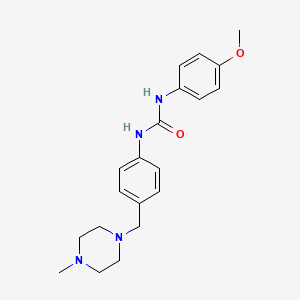

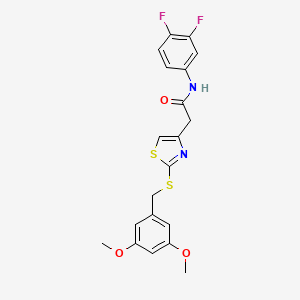

![5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502513.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2502523.png)